

Synthesis of 9-Anthryl Trifluoromethyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

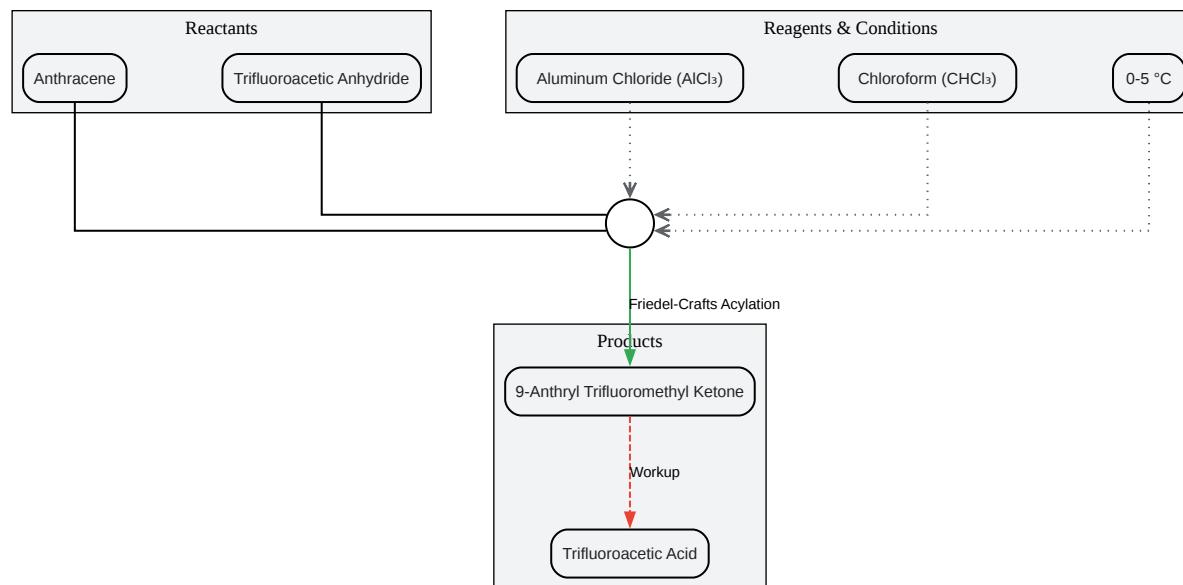
Compound of Interest

Compound Name: 9-Trifluoroacetylanthracene

Cat. No.: B1345542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides an in-depth overview of the synthesis of 9-anthryl trifluoromethyl ketone, a valuable building block in medicinal chemistry and materials science. The document details the most effective synthetic strategy, a comprehensive experimental protocol, and the necessary characterization data for this compound.

Introduction

9-Anthryl trifluoromethyl ketone (CAS No. 53531-31-0) is an aromatic ketone featuring a polycyclic anthracene core and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the anthracene system, making this compound a subject of interest in the development of novel pharmaceuticals and functional materials. The primary synthetic route to this ketone is the Friedel-Crafts acylation of anthracene. Careful control of reaction conditions is paramount to achieve regioselective acylation at the C9 position, which is kinetically favored.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 9-anthryl trifluoromethyl ketone is the Friedel-Crafts acylation of anthracene with trifluoroacetic anhydride, using a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 9-anthryl trifluoromethyl ketone.

This reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich anthracene ring. The use of chloroform as a solvent is critical for directing the substitution to the 9-position. The reaction is typically run at low temperatures to favor the kinetically controlled product and prevent the formation of thermodynamically more stable 1- and 2-substituted isomers.

Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation of anthracene to achieve 9-substitution.

Materials:

- Anthracene ($C_{14}H_{10}$)
- Trifluoroacetic anhydride ($(CF_3CO)_2O$)
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous chloroform ($CHCl_3$)
- Concentrated hydrochloric acid (HCl)
- Ice
- 95% Ethanol
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Three-necked round-bottom flask
- Stirrer (magnetic or mechanical)
- Thermometer
- Drying tube (e.g., with calcium chloride)
- Dropping funnel
- Ice bath
- Suction filtration apparatus (Büchner funnel)

- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, thermometer, and a drying tube, suspend anthracene (1.0 eq.) in anhydrous chloroform.
- Cooling: Cool the suspension to 0-5 °C using an ice bath.
- Catalyst Addition: While maintaining the low temperature, add anhydrous aluminum chloride (1.1 eq.) portion-wise to the stirred suspension.
- Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.05 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
- Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
- Workup: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the chloroform under reduced pressure.
- Purification: The crude product is purified by recrystallization from 95% ethanol to yield 9-anthryl trifluoromethyl ketone as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 9-anthryl trifluoromethyl ketone.

Parameter	Value	Notes
Reactant Molar Ratios		
Anthracene	1.0	Limiting Reagent
Trifluoroacetic Anhydride	1.05	A slight excess is used to ensure complete reaction.
Aluminum Chloride	1.1	A slight excess is used to activate the anhydride.
Reaction Conditions		
Temperature	0-5 °C	Critical for 9-position selectivity.
Reaction Time	2-3 hours	Monitor by TLC for completion.
Solvent	Anhydrous Chloroform	Essential for directing acylation to the 9-position.
Product Information		
Melting Point	83-86 °C	[1]
Expected Yield	Moderate to Good	Yields are typically in this range for Friedel-Crafts acylations of anthracene.

Characterization of 9-Anthryl Trifluoromethyl Ketone

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:

- Molecular Formula: $C_{16}H_9F_3O$
- Molecular Weight: 274.24 g/mol [2]
- Appearance: Crystalline solid

- Melting Point: 83-86 °C[1]

Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core. The integration and splitting patterns will be consistent with a 9-substituted anthracene.
- ^{13}C NMR: The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons of the anthracene moiety.
- ^{19}F NMR: A singlet is expected in the fluorine NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1680\text{-}1750\text{ cm}^{-1}$. The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region (around $1100\text{-}1300\text{ cm}^{-1}$). An IR spectrum for 9-anthryl trifluoromethyl ketone is available in public databases.[2]

Safety Considerations

- Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.
- Trifluoroacetic anhydride is corrosive and volatile. Handle with appropriate personal protective equipment in a well-ventilated area.
- Chloroform is a suspected carcinogen and should be handled in a fume hood.
- The quenching process with ice/HCl is exothermic and should be performed with caution.

Conclusion

The synthesis of 9-anthryl trifluoromethyl ketone is readily achievable through a regioselective Friedel-Crafts acylation of anthracene. The key to successfully obtaining the desired 9-isomer lies in the stringent control of reaction conditions, particularly the use of chloroform as a solvent

and maintaining a low reaction temperature. This guide provides a robust framework for the synthesis and characterization of this important molecule, enabling its further exploration in drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 9-Anthryl trifluoromethyl ketone | C16H9F3O | CID 104525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 9-Anthryl Trifluoromethyl Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345542#synthesis-of-9-anthryl-trifluoromethyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com